molecular formula C27H30N2O6 B13562218 2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylicacid

2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylicacid

Cat. No.: B13562218
M. Wt: 478.5 g/mol
InChI Key: AWLZYTGVZXISJD-UHFFFAOYSA-N
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Description

2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multiple steps, including the protection of amino groups and the formation of peptide bonds. One common method involves the use of Fmoc and Boc protective groups to protect the amino acids during the synthesis process. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), as well as coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which can efficiently handle the repetitive steps of deprotection and coupling. The use of high-performance liquid chromatography (HPLC) is also common to purify the final product and ensure its high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Boc protective groups using reagents like piperidine and trifluoroacetic acid (TFA), respectively.

    Coupling Reactions: Formation of peptide bonds using coupling reagents such as DIC and HOBt.

    Substitution Reactions: Introduction of different functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for Boc removal.

    Coupling: DIC and HOBt in DMF or DCM.

    Substitution: Various nucleophiles and electrophiles depending on the desired modification.

Major Products

The major products formed from these reactions are typically peptides or modified amino acids, depending on the specific synthetic goals.

Scientific Research Applications

2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has several scientific research applications:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.

    Biological Studies: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Material Science: Used in the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid primarily involves its role as a protected amino acid derivative. The protective groups (Fmoc and Boc) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound’s molecular targets and pathways are related to its interactions with other amino acids and peptides during the synthesis process .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Another protected amino acid with similar protective groups.

    Fmoc-Glu(OtBu)-OH: A glutamic acid derivative with Fmoc and tert-butyl protective groups.

    Boc-Asp(OBzl)-OH: An aspartic acid derivative with Boc and benzyl protective groups.

Uniqueness

The uniqueness of 2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid lies in its specific structure, which combines both Fmoc and Boc protective groups. This combination allows for greater flexibility and control during peptide synthesis, making it a valuable tool in the field of organic chemistry and biochemistry .

Properties

Molecular Formula

C27H30N2O6

Molecular Weight

478.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid

InChI

InChI=1S/C27H30N2O6/c1-27(2,3)35-26(33)29-13-16-12-28(14-21(16)23(29)24(30)31)25(32)34-15-22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-11,16,21-23H,12-15H2,1-3H3,(H,30,31)

InChI Key

AWLZYTGVZXISJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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